molecular formula C16H21N3O3S B2968823 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 1251610-77-1

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide

Cat. No. B2968823
CAS RN: 1251610-77-1
M. Wt: 335.42
InChI Key: YZZVRPZGKZXVJP-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Anticonvulsant Activity

One significant area of research has been the exploration of anticonvulsant properties. A study designed and synthesized new hybrid compounds derived from propanamides and butanamides, showing potential as new anticonvulsant agents. These compounds, including variations of the pyrrol-1-yl structure, demonstrated broad spectra of activity across several preclinical seizure models. Compound 11, in particular, showed high protection without impairing motor coordination, indicating a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Antitumor Activity

Another research focused on the synthesis of novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. Compound 4, a derivative, was found to be more effective than the reference drug, doxorubicin, as a positive control, highlighting the potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

Electrolyte for Li Metal Cells

Research into the use of pyrrolidinium-based compounds as electrolytes in lithium/sulfur (Li/S) cells has shown promising results. A study characterized mixtures of N-methyl-N-butyl pyrrolidinium bis(trifluoromethanesulfonyl)imide, LiTFSI, and tetra(ethylene glycol) dimethyl ether, which exhibited enhanced ionic conductivity and compatibility with Li metal electrodes. This advancement could improve the performance of Li/S cells, especially at lower temperatures (Shin & Cairns, 2008).

Luminescent Polymers

The development of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit has been explored. These polymers exhibit strong fluorescence with high quantum yield, suggesting potential applications in optoelectronic devices (Zhang & Tieke, 2008).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of new derivatives incorporating a pyrimidine ring demonstrated moderate activity. These findings contribute to the ongoing search for new antimicrobial agents (Farag et al., 2009).

properties

IUPAC Name

4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-23(21,22)15-7-5-14(6-8-15)9-10-18-16(20)4-3-13-19-11-1-2-12-19/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVRPZGKZXVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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